

Application Notes and Protocols for Measuring RP-182 Activity

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Compound of Interest

Compound Name: NC-182

Cat. No.: B609488

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Introduction

RP-182 is a synthetic, 10-amino acid therapeutic peptide that has demonstrated significant immunomodulatory activity, primarily by targeting the mannose receptor (CD206) on M2-like tumor-associated macrophages (TAMs).^{[1][2]} By binding to CD206, RP-182 induces a conformational change in the receptor, initiating a signaling cascade that reprograms these immunosuppressive macrophages towards a pro-inflammatory M1-like phenotype.^{[1][2]} This reprogramming enhances both innate and adaptive anti-tumor immune responses. The dual-action mechanism of RP-182 involves the induction of phagocytosis, autophagy, and apoptosis in CD206^{high} TAMs, alongside the secretion of pro-inflammatory cytokines.^[1] This document provides detailed protocols for a suite of assays to quantify the various biological activities of RP-182 and its analogues.

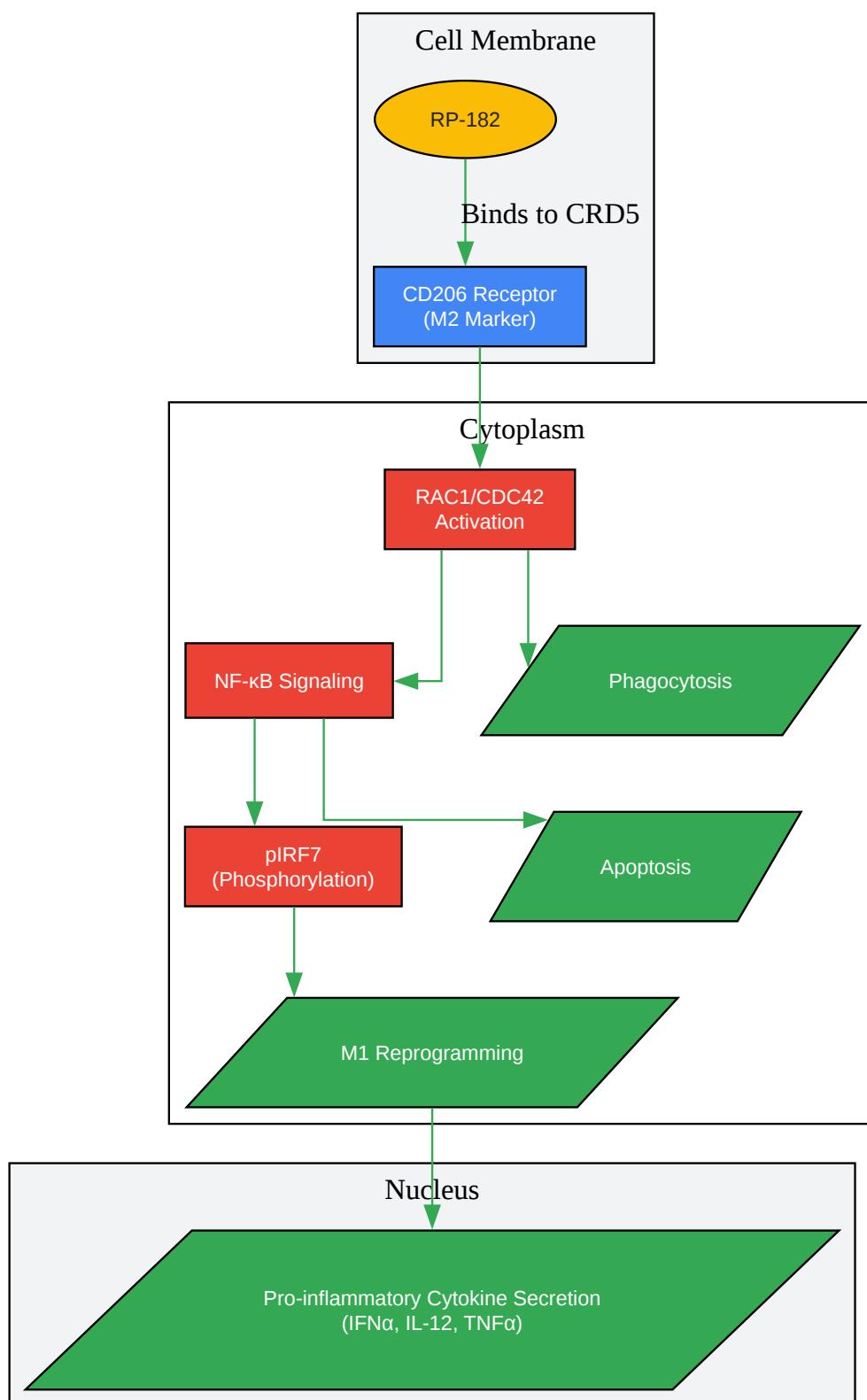
Data Summary

The following table summarizes key quantitative data related to RP-182 activity from preclinical studies.

Parameter	Description	Value	Reference
Binding Affinity (KD)	Dissociation constant for RP-182 binding to human CD206 as measured by Microscale Thermophoresis (MST).	~8 μ M	[2] [3]
Binding Affinity (KD)	Dissociation constant for RP-182 binding to murine CD206 as measured by Microscale Thermophoresis (MST).	~19 μ M	[2]
EC50 (Conformational Change)	Effective concentration for inducing the closed (active) conformation of CD206.	~11 μ M	[3]
Concentration for M2 Reprogramming	Concentration of RP-182 used to induce CD86 expression (M1 marker) in M2-polarized bone marrow-derived macrophages (BMDMs).	0.1 μ M	[1]
Concentration for Phagocytosis Induction	Concentration of RP-182 used to induce phagocytosis in M2-polarized macrophages.	0.1 μ M	[1]

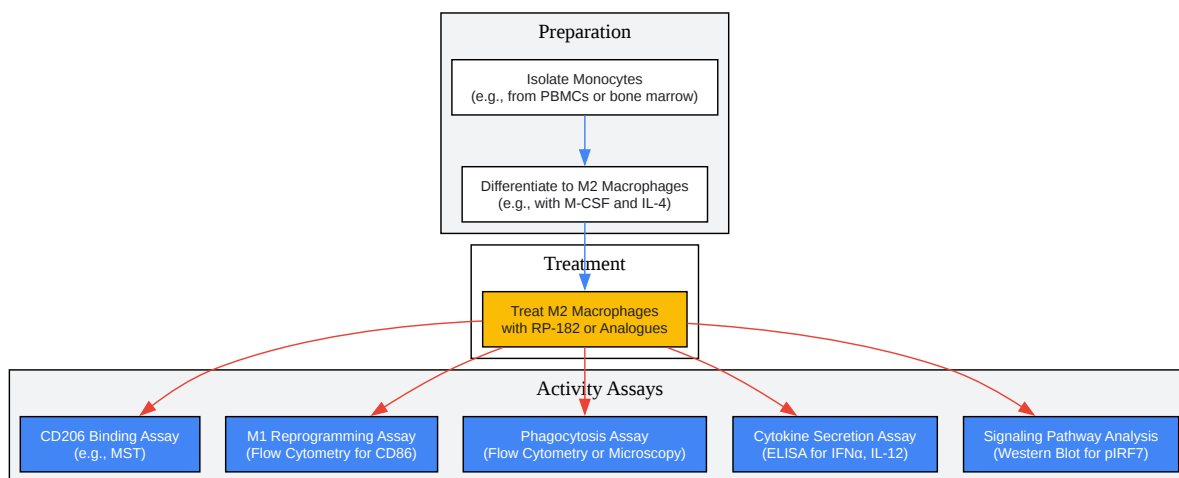
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of RP-182 and a general experimental workflow for assessing its activity.



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Caption: RP-182 Signaling Pathway in M2 Macrophages.



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Caption: General Experimental Workflow for Assessing RP-182 Activity.

Experimental Protocols

Macrophage Differentiation and Polarization

Objective: To generate M2-polarized macrophages from primary cells for subsequent activity assays.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells.
- Macrophage colony-stimulating factor (M-CSF).
- Interleukin-4 (IL-4).

- RPMI-1640 medium with 10% FBS.
- Ficoll-Paque for PBMC isolation.
- Cell culture plates.

Protocol:

- Isolation of Monocytes:
 - For human macrophages, isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or using a monocyte isolation kit.
 - For murine macrophages, harvest bone marrow from the femurs and tibias of mice.[\[4\]](#)
- Differentiation to M0 Macrophages:
 - Culture monocytes/bone marrow cells in RPMI-1640 medium supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.
[\[4\]](#)[\[5\]](#)
- Polarization to M2 Macrophages:
 - After differentiation, replace the medium with fresh medium containing M-CSF and IL-4 (e.g., 20 ng/mL) for 48 hours to polarize the macrophages towards the M2 phenotype.[\[1\]](#)
[\[5\]](#)
- Verification of Polarization:
 - Confirm M2 polarization by checking for the expression of CD206 using flow cytometry or immunofluorescence.

CD206 Binding Assay (Microscale Thermophoresis)

Objective: To quantify the binding affinity of RP-182 to the CD206 receptor.

Materials:

- Recombinant human or murine CD206 protein.
- Fluorescent labeling kit (e.g., RED-tris-NTA for His-tagged proteins).
- RP-182 peptide and analogues.
- MST buffer (e.g., PBS, pH 7.4, 0.05% Tween-20).
- Microscale Thermophoresis instrument.

Protocol:

- Protein Labeling:
 - Label the recombinant CD206 protein with a fluorescent dye according to the manufacturer's protocol.[\[6\]](#)
- Serial Dilution of Ligand:
 - Prepare a serial dilution of RP-182 in MST buffer.
- Binding Reaction:
 - Mix the labeled CD206 protein (at a constant concentration) with each dilution of RP-182.
 - Incubate to allow binding to reach equilibrium.
- MST Measurement:
 - Load the samples into MST capillaries and measure the thermophoresis of the labeled protein.
 - The change in thermophoresis upon ligand binding is used to determine the dissociation constant (KD).[\[2\]](#)[\[3\]](#)

Macrophage Reprogramming Assay (Flow Cytometry)

Objective: To assess the ability of RP-182 to reprogram M2 macrophages to an M1-like phenotype by measuring the expression of the M1 marker CD86.

Materials:

- M2-polarized macrophages.
- RP-182.
- Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80 for mouse, CD11b) and polarization markers (CD206 for M2, CD86 for M1).
- Flow cytometer.

Protocol:

- Cell Treatment:
 - Treat M2-polarized macrophages with various concentrations of RP-182 for a specified time (e.g., 24 hours).[2]
- Cell Staining:
 - Harvest the cells and stain them with fluorescently labeled antibodies against macrophage and polarization markers.
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer.
 - Gate on the macrophage population (e.g., F4/80+, CD11b+).
 - Analyze the percentage of cells expressing CD86 and the shift in the CD86+/CD206- population to quantify M1 reprogramming.[2]

Cancer Cell Phagocytosis Assay

Objective: To measure the induction of cancer cell phagocytosis by macrophages treated with RP-182.

Materials:

- M2-polarized macrophages.
- Cancer cell line (e.g., labeled with a fluorescent dye like CFSE or CellTracker).[7][8]
- RP-182.
- Co-culture medium.
- Flow cytometer or fluorescence microscope.

Protocol:

- Labeling Cancer Cells:
 - Label the target cancer cells with a fluorescent dye according to the manufacturer's instructions.[7][8]
- Co-culture:
 - Seed M2-polarized macrophages in a culture plate.
 - Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2).
 - Treat the co-culture with RP-182 or a vehicle control and incubate for a few hours (e.g., 2-4 hours).[8]
- Analysis by Flow Cytometry:
 - Harvest all cells and stain the macrophages with a different colored fluorescent antibody (e.g., anti-F4/80).
 - Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and cancer cell dye) represents the phagocytic activity.[7][8]
- Analysis by Fluorescence Microscopy:
 - Alternatively, after co-incubation, wash the cells to remove non-engulfed cancer cells.

- Fix and permeabilize the cells.
- Visualize the cells using a fluorescence microscope. The phagocytic index can be calculated as the number of engulfed cancer cells per macrophage.[\[8\]](#)

Cytokine Secretion Assay (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (IFN α and IL-12) from macrophages treated with RP-182.

Materials:

- M2-polarized macrophages.
- RP-182.
- Human IFN α ELISA Kit.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Human IL-12 p70 ELISA Kit.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Microplate reader.

Protocol:

- Cell Treatment:
 - Treat M2-polarized macrophages with RP-182 for 24-48 hours.
- Supernatant Collection:
 - Collect the cell culture supernatant.
- ELISA Procedure:
 - Perform the ELISA for IFN α and IL-12 according to the manufacturer's protocol provided with the specific kit. This typically involves:
 - Adding standards and samples to the antibody-coated plate.

- Incubating with a detection antibody.
- Adding a substrate to develop a colorimetric signal.
- Stopping the reaction and reading the absorbance on a microplate reader.[\[13\]](#)
- Data Analysis:
 - Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

IRF7 Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of IRF7, a downstream signaling event in the RP-182 pathway.

Materials:

- M2-polarized macrophages.
- RP-182.
- Lysis buffer.
- Protein quantification assay (e.g., BCA).
- SDS-PAGE gels and blotting apparatus.
- Primary antibodies: anti-phospho-IRF7 (Ser437/438) and anti-total-IRF7.[\[18\]](#)[\[19\]](#)
- Secondary HRP-conjugated antibody.
- Chemiluminescent substrate.
- Imaging system.

Protocol:

- Cell Lysis:

- Treat M2 macrophages with RP-182 for a short period (e.g., 30-60 minutes).
- Lyse the cells and collect the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with the primary antibody against phospho-IRF7 overnight at 4°C.[\[20\]](#)
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis:
 - Re-probe the membrane with an antibody against total IRF7 as a loading control.
 - Quantify the band intensities to determine the relative increase in IRF7 phosphorylation upon RP-182 treatment.

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